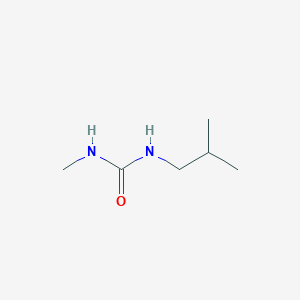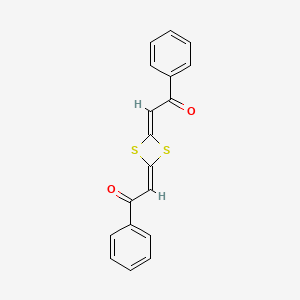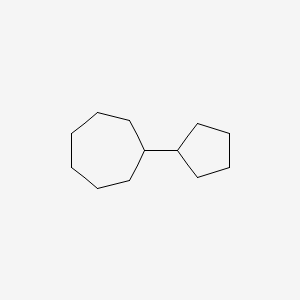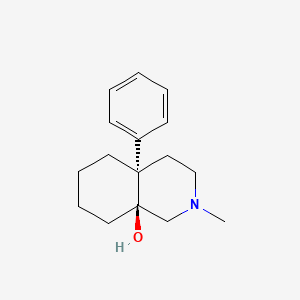
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is a chiral compound with a unique structure that includes a phenyl group and an octahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the desired product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas, Pd/C, and other metal catalysts.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- (3S,4aS,8aS)-1,1,3,6-Tetramethyl-3-vinyl-3,4,4a,7,8,8a-hexahydro-1H-isochromene
- (4aS,8aS)-1H,4H,4aH,8aH-9$l^{6},1,2-thiochromeno[2,3-c]pyrazole-9,9-dione
Uniqueness
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an octahydroisoquinoline core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
51993-83-0 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC名 |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-8a-ol |
InChI |
InChI=1S/C16H23NO/c1-17-12-11-15(14-7-3-2-4-8-14)9-5-6-10-16(15,18)13-17/h2-4,7-8,18H,5-6,9-13H2,1H3/t15-,16+/m0/s1 |
InChIキー |
IIRPPPSQPLZVKH-JKSUJKDBSA-N |
異性体SMILES |
CN1CC[C@@]2(CCCC[C@]2(C1)O)C3=CC=CC=C3 |
正規SMILES |
CN1CCC2(CCCCC2(C1)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
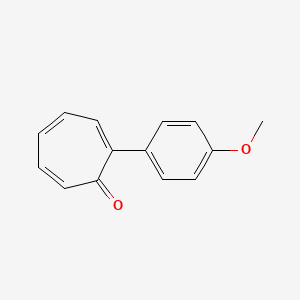
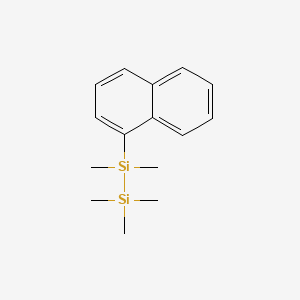
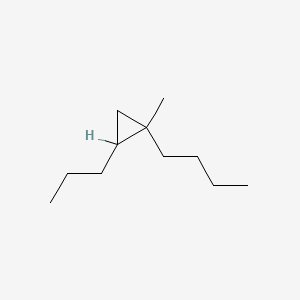
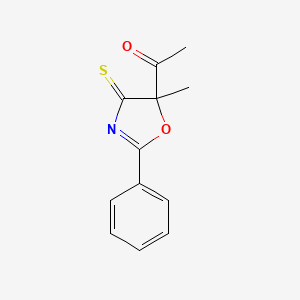
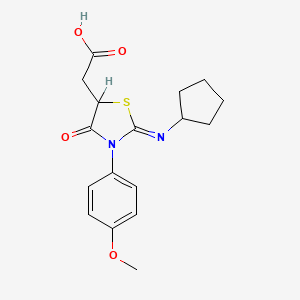

![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)

